Cas no 2680754-53-2 (tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate)

Tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate is a brominated pyridine derivative featuring a carbamate-protected amine group. Its key structural attributes include a tert-butyloxycarbonyl (Boc) protecting group, enhancing stability during synthetic processes, and a 3-ethoxypropyl substituent, which can influence solubility and reactivity. The 5-bromopyridin-2-yl moiety offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is particularly useful in pharmaceutical and agrochemical research as an intermediate for constructing complex heterocyclic frameworks. Its well-defined reactivity profile and protective group compatibility make it a valuable reagent in multistep synthetic routes.
tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate structure
2680754-53-2 structure
Product Name:tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate
CAS No:2680754-53-2
MF:C15H23BrN2O3
MW:359.258723497391
CID:5622245
PubChem ID:165923660
Update Time:2025-05-20

tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate
    • 2680754-53-2
    • EN300-28299602
    • Inchi: 1S/C15H23BrN2O3/c1-5-20-10-6-9-18(14(19)21-15(2,3)4)13-8-7-12(16)11-17-13/h7-8,11H,5-6,9-10H2,1-4H3
    • InChI Key: XFKAJEISPPAVRT-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C=C1)N(C(=O)OC(C)(C)C)CCCOCC

Computed Properties

  • Exact Mass: 358.08921g/mol
  • Monoisotopic Mass: 358.08921g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 51.7Ų

tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate Pricemore >>

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Additional information on tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate

Introduction to Tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate (CAS No. 2680754-53-2)

Tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2680754-53-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their ability to act as intermediates in the synthesis of bioactive molecules. The structural features of this compound, particularly the presence of a tert-butyl group, a 5-bromopyridin-2-yl moiety, and a 3-ethoxypropyl side chain, contribute to its unique chemical properties and potential biological activities.

The tert-butyl group is a well-known protective group in organic synthesis, often employed to shield reactive sites during multi-step synthetic pathways. Its stability under various reaction conditions makes it an ideal choice for facilitating selective modifications in complex molecular architectures. In contrast, the 5-bromopyridin-2-yl substituent introduces a bromine atom at the 5-position of a pyridine ring, which is a common pharmacophore in medicinal chemistry. Pyridine derivatives are extensively studied for their role in modulating various biological targets, including enzymes and receptors. The bromine atom enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic substitution reactions, thereby allowing further functionalization for drug design purposes.

The 3-ethoxypropyl side chain adds another layer of complexity to the molecule, influencing both its solubility and reactivity. Ethoxy groups are frequently incorporated into drug molecules to improve pharmacokinetic properties, such as oral bioavailability and metabolic stability. The propyl chain provides additional flexibility, enabling the compound to adopt multiple conformations that may be favorable for binding to biological targets. Together, these structural elements make Tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate a promising candidate for further exploration in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies suggest that the 5-bromopyridin-2-yl moiety can interact with aromatic pockets of proteins, while the tert-butyl group may stabilize charged or polar interactions. The presence of both hydrophobic and hydrophilic regions in the molecule enhances its potential to cross biological membranes, making it an attractive scaffold for developing small-molecule drugs.

In addition to its structural attributes, Tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate has been investigated for its potential applications in addressing various therapeutic challenges. For instance, preliminary studies have explored its interactions with enzymes involved in inflammatory pathways. The brominated pyridine ring is particularly interesting because it can serve as a handle for covalent bond formation with biomolecules, which is a key strategy in developing targeted therapies. By leveraging this property, researchers aim to design molecules that exhibit high selectivity and efficacy against specific disease-causing targets.

The synthesis of this compound involves multi-step organic transformations, each carefully optimized to ensure high yield and purity. The introduction of the tert-butyl group typically proceeds via carbamate formation from an appropriate carboxylic acid derivative and a tert-butanol source. Subsequent functionalization of the pyridine ring with bromine atoms requires precise control over reaction conditions to avoid unwanted side products. The final step involves coupling the 3-ethoxypropyl moiety via nucleophilic substitution or other suitable coupling reactions. Advances in synthetic methodologies have made it possible to perform these reactions under mild conditions, minimizing byproduct formation and improving overall efficiency.

From a regulatory perspective, compounds like Tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This includes evaluating their toxicity profiles, pharmacokinetic behavior, and potential interactions with other drugs. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for conducting these studies comprehensively. Compliance with these regulations is essential for advancing promising candidates into late-stage development programs.

The role of intermediates like Tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate extends beyond mere building blocks; they are strategic assets that enable researchers to explore new chemical spaces and discover novel therapeutic agents. By modifying specific structural features, scientists can fine-tune biological activity and optimize pharmacological properties. This iterative process is fundamental to drug discovery and development pipelines.

In conclusion,Tert-butyl N-(5-bromopyridin-2-yl)-N-(3-ethoxypropyl)carbamate (CAS No. 2680754-53-2) represents a significant advancement in pharmaceutical chemistry due to its well-designed molecular architecture and potential therapeutic applications. Its unique combination of structural elements positions it as a valuable tool for researchers aiming to develop innovative treatments for various diseases. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly critical role in shaping the future of medicine.

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